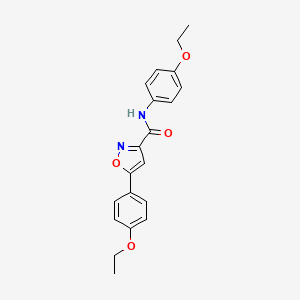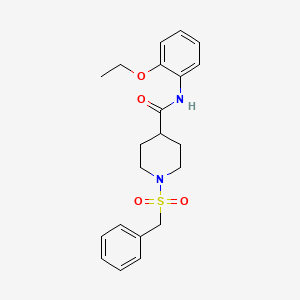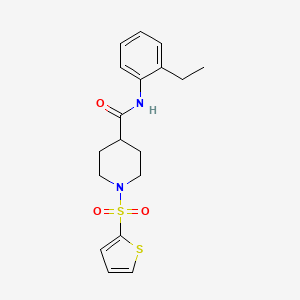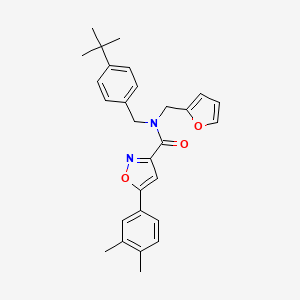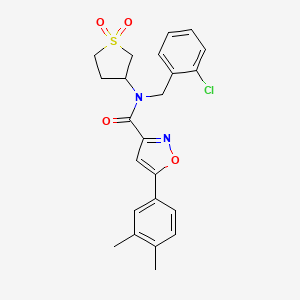
N-(2-chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structural features, including a chlorobenzyl group, a dimethylphenyl group, and a tetrahydrothiophene ring with a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with an appropriate nucleophile.
Attachment of Dimethylphenyl Group: This could be done via a Friedel-Crafts alkylation reaction.
Incorporation of Tetrahydrothiophene Ring: This step might involve a cyclization reaction followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(2-Chlorobenzyl)-5-phenyl-3-isoxazolecarboxamide: Lacks the dimethyl and tetrahydrothiophene groups.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-3-isoxazolecarboxamide: Lacks the tetrahydrothiophene group.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(tetrahydro-3-thiophenyl)-3-isoxazolecarboxamide: Lacks the sulfone group.
Uniqueness
The presence of the sulfone group in the tetrahydrothiophene ring and the dimethyl groups on the phenyl ring make N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE unique. These structural features may impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
属性
分子式 |
C23H23ClN2O4S |
|---|---|
分子量 |
459.0 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-7-8-17(11-16(15)2)22-12-21(25-30-22)23(27)26(19-9-10-31(28,29)14-19)13-18-5-3-4-6-20(18)24/h3-8,11-12,19H,9-10,13-14H2,1-2H3 |
InChI 键 |
QMDUIEDUMMOVLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


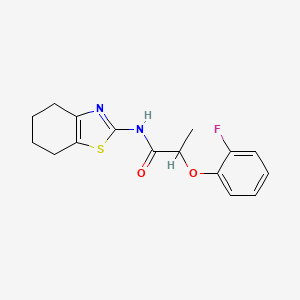
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11354121.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11354126.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11354136.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B11354143.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11354151.png)
![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11354161.png)
![2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11354166.png)
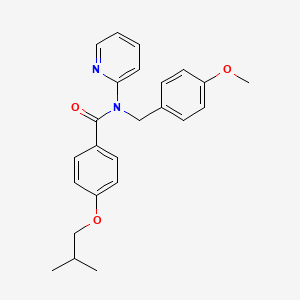
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11354179.png)
